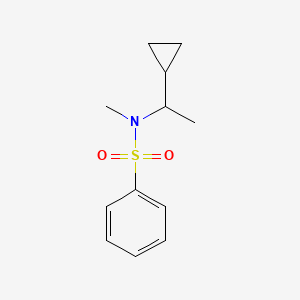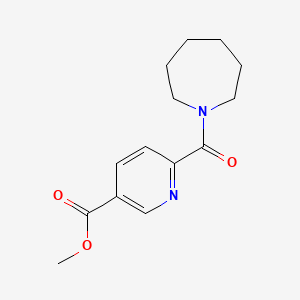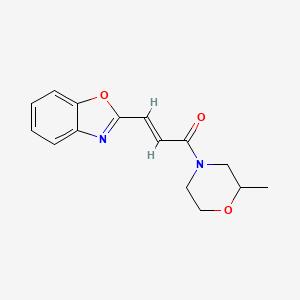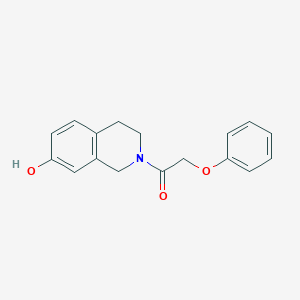
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent.
Mécanisme D'action
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in a decrease in rRNA synthesis and the subsequent inhibition of protein synthesis. Cancer cells that have high levels of Pol I transcription are particularly sensitive to N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, leading to cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to induce DNA damage and activate the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has also been shown to have limited efficacy in some cancer types, and resistance to the drug can develop over time.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is interest in the development of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide analogs with improved efficacy and selectivity for cancer cells.
Méthodes De Synthèse
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of cyclopropylethylamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, while sparing normal cells. This makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10(11-8-9-11)13(2)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOFXVZUIRYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)